4-Cyano-4'-nitrobenzophenone

Descripción general

Descripción

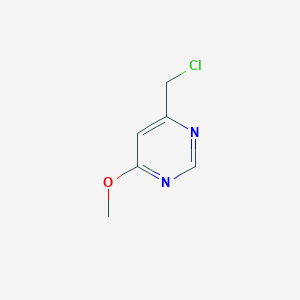

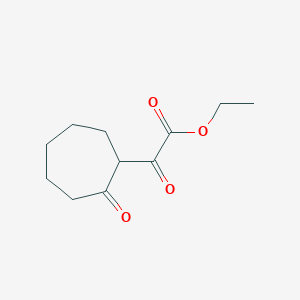

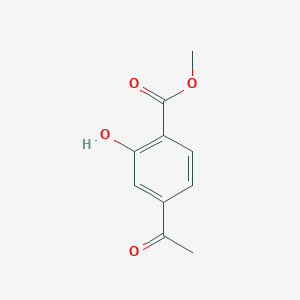

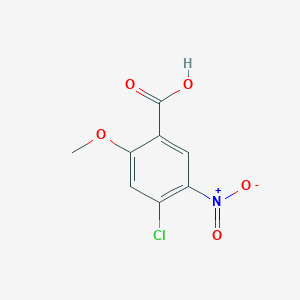

4-Cyano-4’-nitrobenzophenone is a chemical compound with the CAS Number: 68271-77-2 and a molecular weight of 252.23 . It is a beige solid .

Molecular Structure Analysis

The molecular formula of 4-Cyano-4’-nitrobenzophenone is C14H8N2O3 . The InChI Code is 1S/C14H8N2O3/c15-9-10-1-3-11 (4-2-10)14 (17)12-5-7-13 (8-6-12)16 (18)19/h1-8H .Aplicaciones Científicas De Investigación

Cyanide Sensors in Aqueous Medium

Research has demonstrated the efficiency of substituted 2-aminobenzothiazoles salicylidenes, synthesized under microwave conditions, as sensitive and selective sensors for detecting cyanide in aqueous media. These sensors exhibit a significant colorimetric change upon interaction with cyanide, indicating their potential application in environmental monitoring and safety (Elsafy et al., 2018).

Reduction Mechanism of Aromatic Nitro Compounds

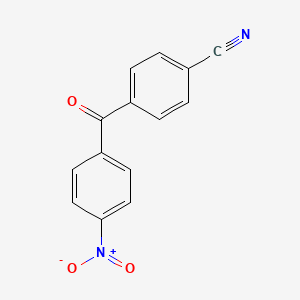

A study on the electrochemical reduction of 4-nitrobenzophenone in aqueous medium revealed a multi-step reduction process, highlighting the complex interactions between adsorption and protonation. This research contributes to a deeper understanding of the reduction behavior of organic compounds in aqueous environments, which is crucial for environmental remediation technologies (Laviron et al., 1994).

Wastewater Treatment

Comparative studies on the photodegradation of 4-nitroaniline and other pollutants using TiO2/UV-A and the photo-Fenton reaction have provided insights into the mechanisms and efficiencies of different wastewater treatment methods. This research aids in the development of more effective strategies for the removal of hazardous substances from water sources (Spacek et al., 1995).

Catalytic Activity for Reduction of Toxic Nitroaromatic Compounds

Studies on the synthesis of copper nanoparticles with varying morphologies via pulsed laser ablation in different solvents have shown their catalytic activity in the reduction of aromatic nitro compounds. This research opens up new possibilities for the development of efficient catalysts for the detoxification of pollutants (Begildayeva et al., 2020).

Safety and Hazards

4-Cyano-4’-nitrobenzophenone is classified as an irritant . It is harmful if swallowed or in contact with skin . It causes skin and eye irritation . It is toxic if inhaled and may cause respiratory irritation . Protective measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/protective clothing/eye protection/face protection, and ensuring adequate ventilation .

Propiedades

IUPAC Name |

4-(4-nitrobenzoyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8N2O3/c15-9-10-1-3-11(4-2-10)14(17)12-5-7-13(8-6-12)16(18)19/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWQOHWCUSCBNRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40568593 | |

| Record name | 4-(4-Nitrobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68271-77-2 | |

| Record name | 4-(4-Nitrobenzoyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40568593 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[(Chloromethoxy)methoxy]-2-methoxyethane](/img/structure/B1611601.png)